molecular formula C22H29N3O6S2 B2949495 4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide CAS No. 881936-16-9

4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2949495
CAS No.: 881936-16-9
M. Wt: 495.61
InChI Key: IMWLOGUHALMIIC-UHFFFAOYSA-N
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Description

The compound 4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy group at position 4 and an N-methylphenylsulfonamido group at position 3 on the benzene ring. The sulfonamide nitrogen is further substituted with a 3-oxo-3-(piperidin-1-yl)propyl chain.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S2/c1-24(33(29,30)18-9-5-3-6-10-18)20-17-19(11-12-21(20)31-2)32(27,28)23-14-13-22(26)25-15-7-4-8-16-25/h3,5-6,9-12,17,23H,4,7-8,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWLOGUHALMIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)N2CCCCC2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-3-(N-methylphenylsulfonamido)-N-(3-oxo-3-(piperidin-1-yl)propyl)benzenesulfonamide , with CAS number 881936-16-9 , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₉N₃O₆S₂
  • Molecular Weight : 495.6 g/mol
  • Structural Characteristics : The compound features a methoxy group, a piperidine moiety, and sulfonamide functionalities, which are often associated with diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.

In Vitro Studies

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
  • Findings :
    • The compound exhibited moderate to strong antiproliferative activity across these cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.
    • For instance, related compounds in similar studies showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A549 and HCT116 cells, comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to bind competitively to the colchicine site on tubulin, disrupting microtubule polymerization, a critical process for cell division .
  • STAT3 Inhibition : Some derivatives targeting the STAT3 pathway have demonstrated dual inhibition of both STAT3 phosphorylation and tubulin polymerization, enhancing their anticancer efficacy .

Case Studies and Research Findings

  • Study on Related Compounds :
    • A study involving 4-methoxy-N-(1-naphthyl)benzenesulfonamide demonstrated strong inhibition of A549 and MDA-MB-231 cells with IC50 values of 1.35 μM and 2.85 μM respectively. This suggests that modifications in the sulfonamide structure can significantly alter biological activity .
  • Radical Scavenging Activity :
    • The compound's ability to scavenge DPPH radicals was assessed in vitro, showing moderate activity compared to ascorbic acid at specific concentrations (100 μg/mL), indicating potential antioxidant properties that could complement its anticancer effects .

Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeIC50 values between 0.02 - 0.08 μmol/mL
Tubulin InhibitionCompetitive binding to colchicine site
STAT3 Pathway InhibitionDual-target inhibition observed
Radical ScavengingModerate DPPH scavenging activity

Comparison with Similar Compounds

Structural Analogues in Antidiabetic Research

4-(3-(4-Bromophenyl)-3-Oxo-1-Arylpropylamino)-N-(5-Methylisoxazol-3-Yl)Benzenesulfonamide ()
  • Key Features: Beta-amino ketone backbone, sulfamethoxazole moiety, and bromophenyl substituent.
  • Biological Activity :
    • Inhibits protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, critical targets in diabetes management.
    • Activates peroxisome proliferator-activated receptor response element (PPRE) at low concentrations (5–10 µg/mL), with compound 12 showing 66.35% agonist activity compared to pioglitazone .
  • Comparison to Target: Both compounds share sulfonamide groups, but the target lacks the isoxazole and bromophenyl motifs. The piperidine substituent in the target may enhance solubility or target specificity compared to the beta-amino ketone in .

Piperidine-Containing Sulfonamides

N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)Ethyl)-4-(Piperidin-1-Ylsulfonyl)Benzamide ()
  • Key Features: Piperidin-1-ylsulfonyl group, methoxyphenyl-substituted pyridazinone ring.
  • Molecular Weight : 496.6 g/mol (C25H28N4O5S).
  • Comparison to Target: Both compounds incorporate piperidine and sulfonamide groups. However, the pyridazinone ring in contrasts with the target’s 3-oxo-propyl-piperidine chain. The shared methoxy group may influence electronic effects or metabolic stability .

Chromen-Pyrazolo Hybrid Sulfonamide ()

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide
  • Key Features : Chromen-4-one core, pyrazolo[3,4-d]pyrimidine, and dual fluoro substituents.
  • Molecular Weight : 589.1 g/mol (M+1).
  • Comparison to Target : While both are sulfonamides, the chromen-pyrazolo scaffold in introduces distinct steric and electronic properties. The target’s simpler aromatic system may favor synthetic accessibility .

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